molecular formula C16H26N4O4 B2848726 Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate CAS No. 1803590-45-5

Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate

Cat. No.: B2848726
CAS No.: 1803590-45-5
M. Wt: 338.408
InChI Key: KLRLBBRONAGAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate is a pyrrolidine-based derivative featuring a tetrahydropyrimidinone moiety linked via a methylamino bridge. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 3-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-16(2,3)24-15(23)20-7-6-12(10-20)17-8-11-9-18(4)14(22)19(5)13(11)21/h9,12,17H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRLBBRONAGAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it will be possible to understand the biochemical pathways that this compound influences.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Once the targets and mode of action are identified, it will be possible to describe the molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound behaves in a biological system. Without specific information on the compound’s targets and mode of action, it is challenging to discuss how environmental factors might influence this compound’s action.

Biological Activity

Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C16H26N4O4. Its structure includes a pyrrolidine ring and a pyrimidine derivative, which are crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Antimicrobial Activity : Compounds containing pyrimidine and pyrrolidine moieties have shown promising activity against a range of pathogens. For instance, derivatives with similar structural features have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or protein synthesis pathways. This inhibition can lead to bacterial cell death or growth suppression .

Antimicrobial Efficacy

A study on related compounds revealed that modifications in the structure significantly influenced antimicrobial potency. For example:

CompoundMIC (μg/mL)Target Pathogen
Compound A4MRSA
Compound B8C. difficile
Compound C16E. coli

These findings underscore the importance of structural modifications in enhancing biological activity .

Cytotoxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to evaluate its cytotoxicity. Preliminary assessments indicate that certain derivatives exhibit low cytotoxicity towards mammalian cells, suggesting a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds highlight several key factors influencing their biological activity:

  • Substituent Variations : The presence of different substituents on the pyrimidine or pyrrolidine rings can enhance or diminish antimicrobial activity.
  • Lipophilicity : Increased lipophilicity often correlates with improved membrane penetration and bioavailability.
  • Functional Groups : The introduction of polar functional groups can affect solubility and interaction with biological targets.

Case Studies

Case Study 1 : A derivative of the compound was tested for its efficacy against various strains of bacteria. The results indicated significant inhibition against multi-drug resistant strains, reinforcing its potential as a novel antimicrobial agent.

Case Study 2 : Another study focused on the compound's effect on cancer cell lines. Results showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential role in cancer therapy.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The incorporation of the tetrahydropyrimidine moiety is believed to enhance the compound's bioactivity by interacting with specific biological targets involved in cancer progression.

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains and fungi. This could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and derivatizations, making it useful in the synthesis of more complex organic molecules. This is particularly valuable in developing new pharmaceuticals and agrochemicals.

Chiral Synthesis

The compound's chiral nature makes it an excellent candidate for asymmetric synthesis processes. It can be used to produce chiral intermediates that are crucial in the development of enantiomerically pure drugs.

Neurological Disorders

Research is ongoing into the potential use of this compound in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems could provide therapeutic benefits.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This could be beneficial in managing conditions characterized by chronic inflammation.

Case Studies

Several studies have documented the effects of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : Testing against various pathogens showed that the compound exhibited significant inhibition zones in agar diffusion assays compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives reported in the literature, focusing on key functional groups, molecular properties, and synthetic relevance.

Heterocyclic Core Modifications

Target Compound
  • Core Structure : 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (a uracil-like scaffold).
  • Key Features : The dioxo groups enhance hydrogen-bonding capacity, which may influence binding affinity in biological systems.
Analog 1 : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Core Structure : 5-Bromo-3-methoxypyridine .
  • Key Differences: Replaces the tetrahydropyrimidinone with a pyridine ring. Bromine and methoxy substituents increase molecular weight (MW) and lipophilicity compared to the target compound.
Analog 2 : tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
  • Core Structure: Nitropyrimidine with dibenzylamino substitution .
  • Key Differences: Nitro and dibenzylamino groups introduce strong electron-withdrawing and bulky substituents, altering electronic and steric profiles. The nitro group may increase reactivity in reduction or nucleophilic substitution reactions.

Pyrrolidine Substituent Variations

Analog 3 : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Substituents : Fluoropyridine and hydroxymethyl-pyrrolidine .
  • Key Differences: Fluorine substitution enhances metabolic stability and membrane permeability.
Analog 4 : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
  • Substituents : tert-Butyldimethylsilyl (TBS) protecting group .
  • Key Differences :
    • TBS is bulkier than Boc, offering greater steric protection but lower solubility in polar solvents.
    • Bromine and methoxy groups mirror Analog 1, but the silyl ether alters stability under acidic/basic conditions.

Comparative Data Table

Property Target Compound Analog 1 Analog 2
Core Heterocycle Tetrahydropyrimidinone (uracil-like) Pyridine Nitropyrimidine
Key Substituents 1,3-Dimethyl, 2,4-dioxo 5-Bromo, 3-methoxy 5-Nitro, 6-dibenzylamino
Protecting Group Boc Boc Boc
Hydrogen-Bond Capacity High (dioxo groups) Low Moderate (amino groups)
Potential Reactivity Stable under basic conditions Halogenated (susceptible to cross-coupling) Nitro group (reducible)

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. For example, tert-butyl pyrrolidine-1-carboxylate derivatives are often alkylated or coupled with heterocyclic moieties under basic conditions. A common approach includes:

  • Step 1 : Introduction of the amino group at the pyrrolidine C3 position via nucleophilic substitution or reductive amination.
  • Step 2 : Coupling the tetrahydropyrimidin-5-ylmethyl group using reagents like EDCI/HOBt in anhydrous DCM .
  • Step 3 : Final purification via column chromatography (e.g., silica gel, eluting with EtOAc/hexane gradients) .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine ring protons (δ 1.5–3.5 ppm), and the tetrahydropyrimidin-2,4-dione moiety (δ ~3.0–3.3 ppm for methyl groups) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C17H27N4O4 would be 367.1984) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What are common chemical reactions involving this compound?

  • Deprotection : The tert-butyloxycarbonyl (Boc) group is removed using TFA or HCl/dioxane to expose the pyrrolidine amine for further derivatization .
  • Nucleophilic Substitution : The amino group reacts with electrophiles (e.g., acyl chlorides) to form amides or ureas .
  • Cross-Coupling : Pd-catalyzed Suzuki or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups to the pyrrolidine or pyrimidine rings .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling steps?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst Screening : Pd(PPh3)4 or XPhos Pd G3 improves yields in cross-coupling reactions .
  • Temperature Control : Reactions are often conducted at 80–100°C for 12–24 hours under inert atmospheres .
  • Design of Experiments (DoE) : Statistical optimization (e.g., varying equivalents of reagents) minimizes side products .

Q. What mechanistic insights guide the design of analogs with improved bioactivity?

  • Structure-Activity Relationship (SAR) : Modifying the tetrahydropyrimidine ring (e.g., substituting methyl groups with halogens or bulkier substituents) impacts enzyme-binding affinity. For example, trifluoromethyl groups enhance metabolic stability .
  • Molecular Docking : Computational models predict interactions with biological targets (e.g., kinases or proteases). Pyrimidine-2,4-dione derivatives often act as ATP mimics in kinase inhibition .

Q. How are in vitro biological assays conducted for this compound?

  • Enzyme Inhibition : Measure IC50 values via fluorometric assays (e.g., using a kinase-Glo luminescence kit) .
  • Cellular Uptake : Radiolabeled analogs (e.g., 14C-labeled) track intracellular accumulation in cancer cell lines .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS to assess CYP450-mediated degradation .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Polymorphism : Slow evaporation from mixed solvents (e.g., EtOAc/hexane) produces single crystals suitable for X-ray analysis .
  • Hydration : Hygroscopic samples are handled under anhydrous conditions or crystallized with water-excluding solvents .

Methodological Considerations

Q. How to address low yields in the final coupling step?

  • Byproduct Analysis : Use LC-MS to identify unreacted starting materials or hydrolysis products.
  • Protecting Group Strategy : Switch from Boc to Fmoc for better stability under basic conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields .

Q. What computational tools aid in predicting reactivity?

  • DFT Calculations : Model transition states for key reactions (e.g., amide bond formation) to identify rate-limiting steps .
  • Machine Learning : Train models on existing reaction data to predict optimal reagents/solvents for novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.